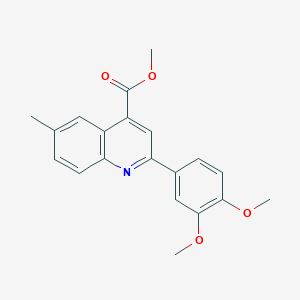![molecular formula C18H25ClN2O2 B6102210 2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102210.png)
2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one, also known as SM-130686, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but it is believed to act on several molecular targets in the brain, including NMDA receptors, sigma-1 receptors, and voltage-gated calcium channels. By modulating the activity of these receptors, this compound can regulate calcium influx into cells, which is important for neuronal function and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the modulation of glutamate and GABA neurotransmitter systems, the reduction of oxidative stress, and the inhibition of inflammatory cytokines. In animal models, this compound has been shown to improve cognitive function, reduce brain damage after injury, and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one is its high potency and selectivity for its molecular targets, which makes it a useful tool for studying the function of these receptors in vitro and in vivo. However, its relatively low solubility and stability can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one, including further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy in clinical trials for the treatment of neurological disorders and cancer. Additionally, this compound may have applications in other fields, such as drug addiction and pain management, which warrant further investigation.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one involves several steps, including the condensation of 2-chlorobenzylamine with 2-methoxyethylamine to form a spirocyclic intermediate, which is then subjected to a series of reactions to yield the final product. The yield of this compound is around 40%, and the purity can be increased through further purification methods.
Applications De Recherche Scientifique
2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has been studied extensively in the field of neuroscience, where it has been found to have potential as a therapeutic agent for the treatment of various neurological disorders. It has been shown to have neuroprotective effects, and can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Additionally, this compound has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c1-23-12-11-21-9-4-7-18(17(21)22)8-10-20(14-18)13-15-5-2-3-6-16(15)19/h2-3,5-6H,4,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITOTSNCCXCZML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1=O)CCN(C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-[4-(4-morpholinyl)phenyl]acrylamide](/img/structure/B6102134.png)

![diethyl 5-({[6-methyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B6102155.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-({methyl[(3-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6102165.png)
![N'-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B6102171.png)
![2-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone](/img/structure/B6102189.png)
![6-(4-fluorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6102203.png)
![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B6102204.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B6102214.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(3-thienyl)acetamide](/img/structure/B6102220.png)

![2-[(4-chlorophenyl)thio]butanamide](/img/structure/B6102230.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6102232.png)
![N-[1-{[2-(2,4-dihydroxy-3,6-dimethylbenzylidene)hydrazino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B6102238.png)